N,6-dimethylbenzo[d]thiazol-2-amine
Description
Historical Context and Evolution of Benzothiazole (B30560) Research
The journey of benzothiazole chemistry began in the late 19th century, with the first synthesis of 2-substituted benzothiazoles reported by A.W. Hofmann in 1879. nih.gov Initially, the focus was on the fundamental synthesis and characterization of this novel bicyclic heteroaromatic system, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.govmedchemexpress.com A significant breakthrough in the application of benzothiazoles came in 1921 with the discovery of the vulcanization accelerating properties of 2-sulfanylbenzothiazole derivatives for rubber, an application that remains crucial in industrial processes. nih.gov
The mid-20th century saw an expansion of benzothiazole research into the realm of medicinal chemistry. In the 1950s, a number of 2-aminobenzothiazoles were investigated for their potential as central muscle relaxants. medchemexpress.comscholarsresearchlibrary.comrjpbcs.com This marked a pivotal shift towards exploring the biological activities of this chemical scaffold. Early methods for synthesizing benzothiazoles often involved the condensation of 2-aminothiophenol (B119425) with various reagents like carboxylic acids, aldehydes, or their derivatives. nih.govnih.gov Over the years, synthetic methodologies have evolved to become more efficient and environmentally friendly, utilizing a range of catalysts and reaction conditions. nih.govcymitquimica.com
Importance of the Benzothiazole Nucleus in Contemporary Chemical Sciences
The benzothiazole core is a privileged scaffold in modern chemical sciences, largely due to its wide array of applications in both medicinal chemistry and materials science. rjpbcs.comiosrjournals.org Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms allow for diverse chemical modifications, leading to a broad spectrum of biological activities. scholarsresearchlibrary.comnih.gov
In the field of medicinal chemistry , benzothiazole derivatives have been shown to exhibit a remarkable range of pharmacological properties, including:
Antimicrobial rjpbcs.com
Anticancer nih.govmdpi.comresearchgate.net
Anti-inflammatory nih.goviosrjournals.org
Anticonvulsant nih.gov
Antitubercular iosrjournals.org
Antidiabetic mdpi.com
Antiviral mdpi.com
The significance of the benzothiazole nucleus is underscored by its presence in several commercially available drugs. mdpi.com For instance, Riluzole, a 2-aminobenzothiazole (B30445) derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS). mdpi.com The substitutions at the C-2 and C-6 positions of the benzothiazole ring are often key to their biological activity. mdpi.com
In materials science , benzothiazoles are integral to the development of:
Dyes: Their aromatic nature and potential for extended conjugation make them suitable for use in dyes. nih.gov
Corrosion inhibitors: They are employed to protect metals from degradation. uokerbala.edu.iq
Polymers: Benzothiazole units can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific electronic properties. uokerbala.edu.iq
Organic electronics: Their electron-accepting properties are utilized in the design of materials for organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com
The versatility of the benzothiazole nucleus continues to drive research, with ongoing efforts to discover new derivatives with enhanced properties and novel applications.
Specific Research Focus on N,6-Dimethylbenzo[d]thiazol-2-amine within Benzothiazole Chemistry
While the broader family of benzothiazoles has been extensively studied, specific research on This compound is limited in publicly available literature. However, its structure suggests potential areas of interest based on the known properties of its constituent parts: the 2-aminobenzothiazole core, the 6-methyl group, and the N-methyl group.
The synthesis of the parent compound, 2-amino-6-methylbenzothiazole (B160888) , is well-established and can be achieved through methods such as the reaction of p-toluidine (B81030) with sodium thiocyanate (B1210189) and subsequent cyclization. orgsyn.org The addition of a methyl group to the exocyclic amino group would then yield this compound.
The significance of substitutions at the 2- and 6-positions of the benzothiazole ring is a recurring theme in medicinal chemistry research. mdpi.com For example, derivatives of 2-aminobenzothiazole have been investigated for a wide range of biological activities. scholarsresearchlibrary.com The presence of a methyl group at the 6-position, as seen in N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide (a derivative of 2-amino-6-methylbenzothiazole), has been shown to be a feature in compounds with potent urease inhibition activity. nih.govresearchgate.net
Given the established importance of the 2-amino-6-methylbenzothiazole scaffold, research into this compound could explore how N-methylation of the amino group influences the physicochemical and biological properties of the molecule. This could potentially lead to the discovery of novel compounds with tailored activities for various therapeutic or material science applications.
Below are data tables for related benzothiazole compounds to provide context for the potential properties of this compound.
Table 1: Physicochemical Properties of Related Benzothiazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Aminobenzothiazole | 136-95-8 | C₇H₆N₂S | 150.20 | 129-131 |
| 2-Amino-6-methylbenzothiazole | 2536-91-6 | C₈H₈N₂S | 164.23 | 135-136 orgsyn.org |
| N,N-Dimethylbenzo[d]thiazol-2-amine | 4074-74-2 | C₉H₁₀N₂S | 178.25 | Not available |
| 2-Amino-6-nitrobenzothiazole | 6285-57-0 | C₇H₅N₃O₂S | 195.20 | 247-249 |
| 2-Amino-6-methoxybenzothiazole | 1747-60-0 | C₈H₈N₂OS | 180.23 | 165-167 |
Table 2: Biological Activities of Related Benzothiazole Scaffolds
| Scaffold | Reported Biological Activities | Reference |
| 2-Aminobenzothiazoles | Anticonvulsant, Antitumor, Muscle Relaxant | scholarsresearchlibrary.commdpi.comnih.gov |
| 6-Nitro-2-aminobenzothiazoles | Precursor for anti-inflammatory agents, Anticonvulsant | nih.govnih.gov |
| 6-Methoxy-2-aminobenzothiazoles | Anti-inflammatory, Anticonvulsant | iosrjournals.orgnih.gov |
| 6-Aryl-2-acetamidobenzothiazoles | Antioxidant, Antibacterial, Urease Inhibition | nih.govresearchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N,6-dimethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H10N2S/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h3-5H,1-2H3,(H,10,11) |
InChI Key |
JIZOIALDBBFIQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC |
Origin of Product |
United States |
Synthetic Methodologies for N,6 Dimethylbenzo D Thiazol 2 Amine and Its Derivatives
Strategies for Benzothiazole (B30560) Core Formation
The construction of the fundamental benzothiazole ring system is the initial and crucial step in the synthesis of N,6-dimethylbenzo[d]thiazol-2-amine. Various strategies have been developed to achieve this, primarily involving cyclization reactions.
Cyclization Approaches
A common and effective method for synthesizing the benzothiazole core involves the condensation and subsequent cyclization of 2-aminothiophenol (B119425) or its derivatives with various reagents. nih.govchemicalbook.com This approach is versatile, allowing for the introduction of substituents on the resulting benzothiazole ring. For instance, the reaction of 2-aminothiophenols with aldehydes, catalyzed by Brønsted acids or iodine, yields 2-substituted benzothiazoles. organic-chemistry.org These reactions tolerate a range of functional groups on the benzene (B151609) ring, including methyl, chloro, nitro, and methoxy (B1213986) groups. organic-chemistry.org
Another cyclization strategy begins with substituted anilines. These reactions often proceed through the formation of an intermediate thiourea (B124793) derivative, which then undergoes oxidative cyclization to form the 2-aminobenzothiazole (B30445) ring. researchgate.netindexcopernicus.com
Aniline-Derived Synthetic Routes
A widely used method for synthesizing 2-aminobenzothiazoles from anilines involves the use of potassium thiocyanate (B1210189) in the presence of bromine, typically in an acidic medium like acetic acid. researchgate.netindexcopernicus.comscholarsresearchlibrary.com This reaction, often referred to as the Hugerschoff reaction, proceeds through the in-situ formation of thiocyanogen, which reacts with the aniline (B41778) to form a thiourea intermediate that subsequently cyclizes. indexcopernicus.com This method is particularly useful for preparing 6-substituted 2-aminobenzothiazoles from the corresponding 4-substituted anilines. researchgate.netindexcopernicus.comrjpbcs.com For example, 4-methoxyaniline can be converted to 6-methoxy-1,3-benzothiazol-2-amine using ammonium (B1175870) sulfocyanate and bromine. nih.gov Variations of this method may use other thiocyanate sources, such as sodium thiocyanate or ammonium thiocyanate, and different catalysts or oxidizing agents. indexcopernicus.comrjpbcs.com
Regioselective Introduction of Methyl Substituents on the Benzene Ring
To synthesize the target compound, this compound, a methyl group must be present at the 6-position of the benzothiazole ring. This can be achieved either by starting with a pre-substituted aniline (e.g., 4-methylaniline) or by introducing the methyl group onto the benzothiazole core.
Alkylation Techniques for Dimethylation
While the introduction of a methyl group at the 6-position is often accomplished by using a starting material that already contains this substituent, direct methylation of the benzothiazole ring is also a possibility. However, regioselectivity can be a challenge. nih.govdiva-portal.org Alkylating agents such as methyl iodide and dimethyl sulfate (B86663) are commonly used for methylation reactions in organic synthesis. arkat-usa.orgrsc.orgresearchgate.net These reagents can introduce methyl groups onto various positions of a molecule, and the specific conditions (e.g., solvent, base) can influence the outcome. arkat-usa.org For instance, dimethyl sulfate in the presence of a base like lithium hydroxide (B78521) has been used for the methylation of carboxylic acids. arkat-usa.org It is important to note that direct C-methylation of the benzothiazole ring itself is less common than starting with a methylated precursor.
Derivatization at the Exocyclic Amine Nitrogen (N-Substitution)
The exocyclic amine group at the 2-position of the benzothiazole ring is a key site for further functionalization, allowing for the synthesis of a wide array of derivatives.
Acylation Reactions to Form Amides and Related Analogues
The 2-amino group of benzothiazoles readily undergoes acylation with various acylating agents to form the corresponding amides. Chloroacetyl chloride is a frequently used reagent for this purpose, reacting with 2-aminobenzothiazoles to yield N-(benzothiazol-2-yl)-2-chloroacetamides. nih.govniscpr.res.insphinxsai.comresearchgate.net This reaction is typically carried out in the presence of a base like triethylamine (B128534) in a suitable solvent such as benzene or tetrahydrofuran. niscpr.res.insphinxsai.com
Coupling Reactions with Various Electrophiles
The functionalization of the benzothiazole core, including derivatives like this compound, can be achieved through cross-coupling reactions. A notable example is the Suzuki-Miyaura cross-coupling, which facilitates the formation of carbon-carbon bonds. This methodology has been successfully applied to synthesize N-(6-arylbenzo[d]thiazol-2-yl)acetamides from their 6-bromo precursors. researchgate.net
In a typical procedure, an N-(6-bromobenzo[d]thiazol-2-yl)acetamide is reacted with various aryl boronic pinacol (B44631) esters or acids. researchgate.net The reaction is catalyzed by a palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base. researchgate.net This approach allows for the introduction of a wide range of aryl groups at the 6-position of the benzothiazole ring, demonstrating the versatility of coupling reactions for creating diverse derivatives. researchgate.net Yields for these reactions are often good to excellent. researchgate.net
| Electrophile (Ar-B(OR)₂) | Product Name | Yield (%) |
|---|---|---|
| p-tolylboronic acid | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Data not specified |
| 4-(trifluoromethoxy)phenylboronic acid | N-(6-(4-(trifluoromethoxy)phenyl)benzo[d]thiazol-2-yl)acetamide | 83 |
Formation of Schiff Bases from Aromatic Aldehydes
The synthesis of Schiff bases, characterized by an imine (-C=N-) group, is a fundamental transformation for 2-aminobenzothiazoles, including this compound. These compounds are typically formed through the condensation reaction between the primary amine of the benzothiazole and an aromatic aldehyde. ijpbs.comresearchgate.netmedwinpublishers.com
The reaction is generally carried out by refluxing equimolar amounts of the 2-aminobenzothiazole derivative and a selected aromatic aldehyde in a solvent like ethanol (B145695) or methanol. ijpbs.comresearchgate.net Often, a catalytic amount of an acid, such as glacial acetic acid or p-toluenesulphonic acid, is added to facilitate the reaction. ijpbs.comresearchgate.net The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific aldehyde used. ijpbs.comresearchgate.net Aromatic aldehydes are generally preferred over aliphatic ones for this synthesis. researchgate.net The resulting Schiff base products can be isolated by filtration and purified by recrystallization. ijpbs.com
| 2-Aminobenzothiazole Derivative | Aromatic Aldehyde | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4,6-difluoro-2-aminobenzothiazole | 4-(dimethylamino)benzaldehyde | Methanol, glacial acetic acid, reflux 10-12 hrs | 62.95 | ijpbs.com |
| 4,6-difluoro-2-aminobenzothiazole | 3,4-dimethoxybenzaldehyde | Methanol, glacial acetic acid, reflux 5-7 hrs | 55.39 | ijpbs.com |
| Substituted 2-aminobenzothiazole | Substituted benzaldehyde | Ethanol, reflux 12 hrs | Not specified | researchgate.net |
Synthesis of Guanidine (B92328) Analogues from Thioimidate Intermediates
A versatile method for synthesizing guanidine derivatives of benzothiazoles involves the use of S-methylisothiourea intermediates, which are types of thioimidates. nih.gov This synthetic route allows for the preparation of both symmetrical and non-symmetrical guanidines. nih.gov
The process begins with the reaction of 2-aminobenzothiazole with carbon disulfide in a basic medium to form a dimethyl benzo[d]thiazol-2-ylcarbonodithioimidate intermediate. nih.gov This intermediate then reacts with an amine (such as ammonia, an alkylamine, or aniline) to displace one of the methylthio groups, yielding an S-methyl-N-alkylbenzothiazolyl-isothiourea. nih.gov These isolable isothiourea intermediates are crucial as they possess a remaining reactive S-methyl group that can be subsequently substituted by a second amine. This final substitution step forms the guanidine functional group. nih.gov The activation of thioureas with agents like mercury(II) chloride (HgCl₂) can also facilitate the nucleophilic displacement required to form the guanidine linkage. mdpi.comnih.gov
This stepwise approach, proceeding through a stable thioimidate (isothiourea) intermediate, offers a controlled pathway to complex guanidine structures attached to the benzothiazole core. nih.gov
Advanced Synthetic Techniques and Principles
Modern organic synthesis increasingly employs advanced techniques to enhance efficiency, reduce reaction times, and improve product yields. These principles have been applied to the synthesis of this compound derivatives.
Application of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. semanticscholar.org This technique has been successfully utilized in the synthesis of various benzothiazole derivatives, offering significant advantages over conventional heating methods, such as faster reaction times and higher yields. semanticscholar.orgjusst.orgnih.gov
For instance, the final cyclization step in the synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives was achieved by irradiating the reactants with microwaves at 350 W for just 5-7 minutes. semanticscholar.org Similarly, the reaction of 2-aminobenzothiazoles with α-bromoketones to produce benzo[d]imidazo[2,1-b]thiazoles was performed under microwave conditions, completing in 12-15 minutes. nih.gov The synthesis of bis(N-substituted thiazol-2-amine) derivatives from substituted thioureas has also been efficiently conducted under microwave irradiation. researchgate.net These examples highlight the broad applicability of microwave technology in synthesizing complex heterocyclic systems based on the benzothiazole scaffold. semanticscholar.orgnih.govresearchgate.net
| Reaction Type | Conventional Method Conditions | Microwave Method Conditions | Advantage of Microwave | Reference |
|---|---|---|---|---|
| Spiro-thiazolidinone synthesis | Reflux in ethanol for 14 hrs (for an intermediate step) | Irradiation for 5-7 min at 350 W | Enhanced reaction rate, high yields | semanticscholar.org |
| Imidazolidine synthesis | Not specified | Irradiation in THF | Efficient synthesis | uokerbala.edu.iq |
| Benzo[d]imidazo[2,1-b]thiazole synthesis | Not specified | Irradiation for 12-15 min | Rapid, green media compatible | nih.gov |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product. nih.govnih.gov This approach is valued for its atom economy, simplicity, and ability to rapidly generate molecular diversity. nih.gov
A notable example involving the 2-aminobenzothiazole scaffold is a three-component reaction with an aromatic aldehyde and a β-ketoester, such as ethyl acetoacetate. This reaction can be performed without a catalyst in a solvent like acetic acid, often enhanced by microwave irradiation, to produce fused heterocyclic systems like 5H-benzo[d]thiazolo[3,2-a]pyrimidine-6-carboxylates in excellent yields. lookchem.com Another MCR involves the reaction of 2-(cyanomethyl)-benzimidazoles with aldehydes and elemental sulfur in what is known as a modified Gewald multicomponent reaction to produce 2-aminothiophene derivatives. nih.gov These MCRs provide a convergent and efficient pathway to complex molecules derived from the core benzothiazole structure. nih.govlookchem.com
Chemical Reactivity and Transformation Pathways of N,6 Dimethylbenzo D Thiazol 2 Amine
Oxidative Transformations of Sulfur-Containing Moieties (e.g., to sulfoxides or sulfones)
The sulfur atom within the thiazole (B1198619) ring of N,6-dimethylbenzo[d]thiazol-2-amine is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These transformations are significant as they can modulate the electronic properties and biological activity of the parent molecule. The oxidation state of sulfur can range from -2 in the sulfide (B99878) to +6 in the sulfone.
Mild oxidation of the benzothiazole (B30560) sulfur typically yields the sulfoxide (B87167), while stronger oxidizing conditions can lead to the corresponding sulfone. Common oxidizing agents for these transformations include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. The initial oxidation to the sulfoxide is generally more facile than the subsequent oxidation to the sulfone. farmaceut.org
A notable method for the preparation of sulfoxides involves the use of benzothiazole sulfinates as sulfinic acid transfer reagents, which can react with electrophiles under oxidation-free conditions. rsc.org This approach offers a mild route to sulfoxide derivatives. The general scheme for the oxidation of the sulfur atom in a benzothiazole ring is depicted below.
Table 1: Oxidative Transformations of the Sulfur Moiety
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Sulfide to Sulfoxide | Hydrogen Peroxide (H₂O₂), peroxy acids (e.g., m-CPBA) | This compound S-oxide |
It is important to note that the pyramidal shape of the resulting sulfoxide, with the sulfur's non-bonding electron pair, can lead to chirality if the substituents on the sulfur are different, which can be relevant in the design of biologically active molecules. nih.gov
Reductive Transformations of Specific Functional Groups (e.g., amide to amine)
Reductive transformations of this compound and its derivatives offer pathways to novel structures. A key reductive pathway involves the transformation of functional groups introduced onto the benzothiazole scaffold.
One significant reductive transformation is the reduction of a nitro group, which can be introduced onto the benzene (B151609) ring via electrophilic nitration. The nitro group can then be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. core.ac.ukresearchgate.net This provides a route to di-amino substituted benzothiazoles.
Furthermore, the 2-amino group of this compound can be acylated to form an amide. While direct literature on the reduction of this specific amide is scarce, the principles of organic chemistry suggest that this amide could be reduced to a secondary amine (an N-ethyl group in the case of an acetamide) using strong reducing agents like lithium aluminum hydride (LiAlH₄). A more direct method to achieve N-alkylation is through reductive amination, where the 2-aminobenzothiazole (B30445) is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). mdpi.com
Table 2: Reductive Transformation Pathways
| Starting Functional Group | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Nitro (-NO₂) | SnCl₂/HCl or H₂/Pd-C | Amino (-NH₂) |
| Amide (-NHCOR) | LiAlH₄ (inferred) | Secondary Amine (-NHCH₂R) |
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings for Further Functionalization
The this compound core is amenable to both electrophilic and nucleophilic substitution reactions, allowing for extensive functionalization.
Electrophilic Aromatic Substitution: The benzene ring of the benzothiazole system can undergo electrophilic substitution. The presence of the activating methyl group at the 6-position and the fused thiazole ring influences the regioselectivity of these reactions. For instance, nitration of 2-aminobenzothiazoles typically occurs on the benzene ring. researchgate.net Subsequent reduction of the nitro group provides a handle for further functionalization. core.ac.uk
Nucleophilic Substitution: The 2-amino group is a primary site for nucleophilic attack on electrophiles. It can be readily acylated with acyl chlorides or anhydrides to form amides. arkat-usa.org These amides can then be involved in further synthetic manipulations. Alkylation of the 2-amino group is also possible.
Furthermore, the benzothiazole ring itself can be subject to nucleophilic substitution, particularly at the 2-position if a suitable leaving group is present. For example, 2-chlorobenzothiazoles can react with various nucleophiles. nih.gov
Table 3: Substitution Reactions for Functionalization
| Reaction Type | Reagent Examples | Position of Reaction | Resulting Functional Group |
|---|---|---|---|
| Electrophilic Nitration | HNO₃/H₂SO₄ | Benzene ring | Nitro (-NO₂) |
| Nucleophilic Acylation | Acetyl chloride, Benzoyl chloride | 2-Amino group | Amide (-NHCOR) |
| Nucleophilic Alkylation | Alkyl halides | 2-Amino group | Secondary/Tertiary Amine |
Reactions with Quinone Derivatives for Novel Scaffold Construction
The reaction of 2-aminobenzothiazole derivatives with quinones provides a powerful method for the construction of novel and often biologically active heterocyclic scaffolds. The nucleophilic 2-amino group of this compound can react with quinones, such as 1,4-benzoquinone, in addition-elimination or substitution reactions.
One documented reaction involves the synthesis of 2-substituted-6-hydroxybenzothiazoles from 1,4-benzoquinone. The reaction proceeds through the initial Michael addition of a nucleophile (in the documented case, L-cysteine ethyl ester hydrochloride) to the benzoquinone, followed by oxidative cyclization to form the benzothiazole ring. A similar reactivity pattern can be anticipated for this compound, where the amino group could act as the nucleophile.
Furthermore, reactions of 2,5-dihydroxy- mdpi.com-benzoquinone with secondary amines have been shown to proceed via ipso-substitution to yield 2,5-diamino derivatives. rsc.org This suggests that this compound could potentially react with substituted quinones to form complex adducts. These reactions are valuable for building libraries of compounds with potential applications in medicinal chemistry.
Table 4: Reactions with Quinone Derivatives
| Quinone Derivative | Expected Reaction Type | Potential Product Scaffold |
|---|---|---|
| 1,4-Benzoquinone | Michael Addition / Condensation | Hydroxy-substituted benzothiazole derivatives |
Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopy (FTIR) for Functional Group Analysis
Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of N,6-dimethylbenzo[d]thiazol-2-amine is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.
Table 1: Expected FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amine | 3300-3500 |
| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3000-3100 |
| C-H Stretch (Aliphatic) | Methyl Groups (CH₃) | 2850-3000 |
| C=N Stretch | Thiazole (B1198619) Ring | 1615-1680 |
| C=C Stretch | Aromatic Ring | 1450-1600 |
| C-N Stretch | Amine & Thiazole | 1250-1350 |
| C-S Stretch | Thiazole Ring | 600-800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Proton Nuclear Magnetic Resonance (¹H-NMR)
In the ¹H-NMR spectrum of this compound, the distinct chemical environments of the hydrogen atoms result in a unique set of signals. The spectrum is expected to show signals for the aromatic protons, the protons of the methyl group attached to the nitrogen (N-CH₃), and the protons of the methyl group at the 6-position of the benzene ring (C6-CH₃).
The aromatic region would display a pattern corresponding to the three protons on the substituted benzene ring. Their chemical shifts and coupling patterns (splitting) are dictated by their position relative to the electron-donating methyl group and the fused thiazole ring. The two methyl groups would appear as sharp singlet signals, as they are not coupled to other protons, but their chemical shifts would differ due to their different electronic environments (one attached to nitrogen, the other to the aromatic ring). The integration of these signals would confirm the number of protons in each environment (e.g., 3H for each methyl group).
Table 2: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Type | Structural Moiety | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Aromatic-H | H-4, H-5, H-7 | 6.8 - 7.6 | Multiplet/Singlet/Doublet |
| N-CH₃ | N-methyl | ~3.0 | Singlet |
| C6-CH₃ | C6-methyl | ~2.4 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a distinct signal is expected for each chemically non-equivalent carbon atom. This includes the carbons of the benzothiazole (B30560) core, the N-methyl carbon, and the C6-methyl carbon.
The carbon atom of the C=N group in the thiazole ring is typically observed at a high chemical shift (downfield). The aromatic carbons will appear in the characteristic region for benzene derivatives, with their specific shifts influenced by the attached substituents. The two methyl carbons will be found in the upfield region of the spectrum, with the N-methyl carbon generally appearing at a slightly higher chemical shift than the aromatic-bound methyl carbon.
Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Type | Structural Moiety | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C=N | Thiazole Ring | 160-170 |
| Aromatic C | Benzothiazole Ring | 110-155 |
| N-CH₃ | N-methyl | 30-40 |
| C6-CH₃ | C6-methyl | 20-25 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry can measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula of a compound by distinguishing it from other molecules with the same nominal mass. For this compound (C₉H₁₀N₂S), the calculated exact mass of the protonated molecular ion [M+H]⁺ is 179.0637. The experimental confirmation of this value by HRMS provides unambiguous evidence for the elemental composition of the molecule.
Analysis of the fragmentation pattern can also yield structural information. Common fragmentation pathways for such molecules might include the loss of a methyl radical (•CH₃) from either the nitrogen or the ring, leading to significant fragment ions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of this compound, it would be possible to determine precise bond lengths, bond angles, and torsional angles.
This technique would confirm the planarity of the benzothiazole ring system and reveal the specific geometry of the exocyclic amine group. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice. As of now, publicly accessible crystal structure data for this compound is not available.
Analysis of Molecular Conformation and Geometry
The molecular geometry of this compound is centered around the fused benzothiazole ring system. This core structure, consisting of a benzene ring fused to a thiazole ring, is generally planar. The planarity of this system is a common feature among benzothiazole derivatives. For instance, in a related compound, the benzothiazole and chromene ring systems were found to be nearly coplanar, with a minimal interplanar angle of 7.59 (2)°. nih.gov
The geometry around the exocyclic nitrogen atom of the dimethylamino group is expected to be trigonal planar or very close to it. This is a common feature for amino groups attached to a double bond within a heterocyclic system. The spatial arrangement of the two methyl groups attached to this nitrogen will be such that steric hindrance is minimized.
While specific bond lengths and angles for this compound are not available, data from related structures can provide an approximation.
Table 1: Predicted Bond Parameters for this compound (based on related structures)
| Parameter | Predicted Value Range |
| C-S bond length (thiazole ring) | 1.73 - 1.75 Å |
| C=N bond length (thiazole ring) | 1.30 - 1.32 Å |
| C-N-C bond angle (dimethylamino) | ~120° |
Note: These values are illustrative and based on data from various benzothiazole derivatives. Actual values for this compound may vary.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
Intermolecular interactions play a crucial role in the solid-state architecture of molecular crystals, influencing their physical properties. For this compound, several types of non-covalent interactions are anticipated.
Hydrogen Bonding:
As a tertiary amine, this compound lacks a hydrogen atom directly attached to the exocyclic nitrogen atom. lumenlearning.com Therefore, it cannot act as a hydrogen bond donor in the same way that primary or secondary amines can. libretexts.orgreddit.comyoutube.com However, the lone pair of electrons on the exocyclic nitrogen, as well as the nitrogen atom within the thiazole ring, can act as hydrogen bond acceptors. libretexts.org This allows for the formation of C-H···N hydrogen bonds with suitable donor molecules, or even with the aromatic C-H groups of neighboring molecules in the crystal lattice.
In the absence of strong hydrogen bond donors, other weak interactions will dominate the crystal packing.
π-Stacking:
The planar, aromatic benzothiazole ring system is highly conducive to π-π stacking interactions. researchgate.netresearchgate.net This type of interaction, arising from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings, is a significant stabilizing force in the crystal packing of many aromatic heterocyclic compounds. acs.org In related benzothiazole structures, π-π stacking interactions with intercentroid distances of approximately 3.5 to 3.6 Å have been observed. nih.govresearchgate.net It is highly probable that this compound molecules will arrange in the solid state to maximize these favorable π-π stacking interactions, likely in an offset or slipped-stack arrangement to minimize steric repulsion between the dimethylamino and methyl groups.
Elucidation of Crystal Packing Arrangements
Based on studies of similar benzothiazole derivatives, a common packing motif involves the formation of layers or columns. nih.gov For instance, in the crystal structure of a related benzothiazole derivative, molecules were linked by a combination of hydrogen bonds and π-π stacking to form a three-dimensional network. nih.gov The π-stacking interactions often lead to the formation of columnar structures, where the planar benzothiazole cores are stacked on top of one another. acs.org
The methyl and dimethylamino substituents will also play a role in dictating the crystal packing. These groups will influence the relative orientation of molecules within the crystal lattice, potentially leading to herringbone or other complex packing arrangements to accommodate their bulk and to facilitate weak C-H···π or other van der Waals interactions.
Computational and Theoretical Investigations of N,6 Dimethylbenzo D Thiazol 2 Amine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations provide a fundamental understanding of a molecule's stability, reactivity, and intermolecular interaction capabilities. For derivatives of the benzothiazole (B30560) class, DFT methods like B3LYP/6-311G(d,p) have been employed to determine key molecular descriptors. biolscigroup.us
These studies often focus on calculating frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. biolscigroup.us Predictive models for the biological activity of related heterocyclic compounds have successfully incorporated quantum chemical descriptors such as the dipole moment (μ), the energy of the HOMO (E_HOMO), and the distribution of charges on the atoms (q). biolscigroup.us For instance, a Quantitative Structure-Activity Relationship (QSAR) model developed for 2-thioarylalkyl benzimidazole (B57391) derivatives demonstrated excellent predictive power using these quantum-derived descriptors, achieving a high coefficient of determination (R² = 0.917) and cross-validation coefficient (Q²cv = 0.916). biolscigroup.us
Molecular Descriptors and Property Predictions (e.g., Topological Polar Surface Area)
Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are essential in computational chemistry for predicting a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). One of the most important descriptors is the Topological Polar Surface Area (TPSA). TPSA is calculated as the sum of the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule and is a strong predictor of a drug's oral bioavailability and ability to penetrate cell membranes. researchgate.netmdpi.com
Below is a table of computed molecular descriptors for compounds structurally related to N,6-dimethylbenzo[d]thiazol-2-amine.
| Descriptor | 2-Amino-6-methylbenzothiazole (B160888) nih.gov | 6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine chem960.com | Significance |
| Molecular Weight | 164.23 g/mol | 222.30 g/mol | Influences diffusion and transport properties. |
| TPSA | 67.2 Ų | 53.6 Ų | Predicts membrane permeability and bioavailability. researchgate.net |
| Hydrogen Bond Donors | 1 | 0 | Number of N-H or O-H bonds. |
| Hydrogen Bond Acceptors | 2 | 3 | Number of N or O atoms. |
| Complexity | 151 | 213 | A measure of the intricacy of the molecular structure. |
| XLogP3 | 2.4 | 3.6 | A measure of lipophilicity. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.gov It is instrumental in drug design for visualizing how a compound might interact with its biological target at the molecular level. For the benzothiazole scaffold, docking studies have been extensively used to explore potential anticancer and enzyme inhibitory activities. nih.govbiointerfaceresearch.com
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the ligand-receptor interaction. Lower scores typically indicate stronger binding. In a study of benzo[d]thiazol-2-amine derivatives as potential anticancer agents, molecular docking simulations were performed against the Human Epidermal growth factor receptor (HER) enzyme and DNA. nih.gov The results showed that certain derivatives exhibited strong binding affinities, with the top poses having docking scores as low as -10.4, -9.9, and -9.8 kcal/mol for the HER enzyme. nih.gov Similarly, studies on N-(benzo[d]thiazol-2-yl)-3-amino-but-2-enamide derivatives explored their orientation when interacting with DNA, finding that the core moiety could position itself between the nucleobases. researchgate.net
The table below summarizes representative binding affinity data for benzothiazole derivatives against a biological target.
| Compound Class | Target | Top Binding Affinities (kcal/mol) nih.gov |
| Benzo[d]thiazol-2-amine Derivatives | HER Enzyme | -10.4, -9.9, -9.8 |
Beyond predicting affinity, docking simulations identify the specific amino acid residues within the target's binding site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. nih.gov This information is critical for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, molecular modeling of 2-aminothiazole-based kinase inhibitors revealed a framework of key hydrogen-bond interactions within the Lck kinase domain, a finding later supported by crystal structures. nih.gov In another study, docking of N-(benzo[d]thiazol-2-yl)-3-amino-but-2-enamide derivatives showed that the molecule could act as a DNA intercalator, positioning its core structure between the nucleobases of the DNA double helix. researchgate.net This detailed view of the binding mode provides a rational basis for further structural modification to enhance these specific interactions.
Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Derivation
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational to medicinal chemistry. mdpi.comresearchgate.net They aim to correlate the chemical structure of compounds with their biological activity. SAR provides qualitative insights, while QSAR develops mathematical models to predict the activity of new compounds. nih.gov
SAR studies on benzothiazole derivatives have been crucial for optimizing their properties as molecular probes for tau protein aggregates, which are implicated in Alzheimer's disease. nih.govrsc.org By systematically modifying the scaffold, researchers can understand how different functional groups contribute to binding affinity and selectivity. nih.gov
QSAR modeling takes this a step further by creating statistically validated equations. nih.gov For a series of benzothiazole derivatives acting as p56lck inhibitors, a 3D-QSAR model was developed that showed a strong correlation between the predicted and experimental activities, with a regression coefficient (r²) of 0.854. thaiscience.info Similarly, a 3D-QSAR model for 6-hydroxybenzothiazole-2-carboxamide derivatives as MAO-B inhibitors yielded a robust model with a high r² of 0.915 and a cross-validated q² of 0.569. nih.gov These models are not only predictive but also provide 3D contour maps that visualize regions where steric bulk, positive or negative charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity.
The table below presents key statistical parameters from published QSAR models for related heterocyclic compounds.
| Compound Class | QSAR Model Type | Target | Key Statistical Parameters |
| Benzothiazole Derivatives thaiscience.info | 3D-QSAR | p56lck Inhibitors | r² = 0.854, Predictive r² = 0.841 |
| 6-Hydroxybenzothiazole-2-carboxamides nih.gov | 3D-QSAR (COMSIA) | MAO-B Inhibitors | q² = 0.569, r² = 0.915, F = 52.714 |
| 2-Thioarylalkyl Benzimidazoles biolscigroup.us | QSAR (DFT-based) | Anthelmintic Activity | r² = 0.917, Q²cv = 0.916, F = 29.354 |
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful ligand-based drug design technique used when the 3D structure of the target receptor is unknown. thaiscience.info It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to its target and elicit a biological response. thaiscience.infomdpi.com
A successful pharmacophore model can serve as a 3D query to screen large virtual databases for new compounds with the potential for similar activity. thaiscience.info For a series of benzothiazole derivatives that inhibit the p56lck enzyme, a six-point pharmacophore hypothesis was developed. thaiscience.info This model, designated AADHRR.15, consists of:
Two hydrogen bond acceptors (A)
One hydrogen bond donor (D)
One hydrophobic site (H)
Two aromatic rings (R)
This detailed 3D arrangement of features provides a clear design principle for developing new p56lck inhibitors. thaiscience.info The alignment of molecules to this pharmacophore model was then used to build a predictive 3D-QSAR model, demonstrating the synergy between these computational techniques. thaiscience.info
Future Research Directions and Translational Perspectives in Chemical Biology
Development of Novel and Efficient Synthetic Routes
The synthesis of 2-aminobenzothiazole (B30445) derivatives is well-established, often involving the reaction of substituted anilines with thiocyanates or the cyclization of substituted phenyl thioureas. ijpsr.comresearchgate.net For N,6-dimethylbenzo[d]thiazol-2-amine specifically, future synthetic research should focus on developing novel, efficient, and sustainable routes that offer high yields and purity while minimizing environmental impact.
Key Future Research Areas:
Greener Synthesis: Exploration of environmentally benign methodologies, such as using ionic liquids as recyclable solvents or catalysts, can enhance the economic and environmental viability of the synthesis. ijpsr.com Microwave-assisted organic synthesis is another promising avenue, offering rapid reaction times and often improved yields compared to conventional heating methods. mdpi.com
Catalytic Systems: Investigating novel catalytic systems, including transition metal catalysts or organocatalysts, could provide more efficient and selective pathways. For instance, silver oxide (Ag₂O) has been shown to be an effective catalyst for producing 2-substituted benzothiazoles with impressive yields under microwave irradiation. mdpi.com
Flow Chemistry: The application of continuous flow chemistry could enable safer, more scalable, and highly controlled production of this compound. This approach allows for precise control over reaction parameters like temperature and time, leading to consistent product quality.
One-Pot Reactions: Designing multi-component reactions (MCRs) where this compound can be assembled in a single step from simple precursors would significantly improve synthetic efficiency. researchgate.net This reduces the need for isolating intermediates, saving time and resources.
Advanced Spectroscopic Techniques for Dynamic Structural Analysis
Standard characterization of this compound would involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. nih.govacs.org While these methods confirm the compound's static structure, future research must employ advanced spectroscopic techniques to understand its dynamic behavior and interactions, which are crucial for its biological function.
Key Future Research Areas:
Multi-dimensional NMR: Advanced 2D-NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguous assignment of all proton and carbon signals, especially for more complex future analogs.
Time-Resolved Spectroscopy: To study the compound's behavior in excited states, which is relevant for applications in photochemistry or as fluorescent probes, time-resolved fluorescence and absorption spectroscopy could be employed.
High-Resolution Mass Spectrometry (HRMS): Techniques like UHPLC-QTOF-MS (Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) can be used not only for precise mass determination but also for metabolite identification in biological systems, offering insights into the compound's metabolic fate. merckmillipore.com
X-ray Crystallography: Obtaining a crystal structure would provide definitive information about the compound's three-dimensional geometry, bond angles, and intermolecular interactions in the solid state, which can be invaluable for computational modeling and understanding receptor binding.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observation |
|---|---|
| 1H-NMR | Signals expected in the aromatic region (approx. 7.0-7.8 ppm) for the benzothiazole (B30560) ring protons. Singlets are expected for the N-methyl and 6-methyl protons. The NH proton signal would be a broad singlet. |
| 13C-NMR | Aromatic carbons would appear in the 110-155 ppm range. The C=N carbon of the thiazole (B1198619) ring would be significantly downfield. Signals for the two methyl carbons would be upfield. |
| Mass Spec (EI-MS) | A molecular ion peak [M]+ corresponding to the exact mass of C9H10N2S. Common fragmentation patterns would involve the loss of methyl groups. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3400 cm-1), C-H stretching (aromatic and aliphatic), C=N stretching (around 1600-1650 cm-1), and aromatic C=C bending. |
Integration of Multi-Omics Data in Mechanistic Studies
To fully understand the biological impact of this compound, a systems-level approach is necessary. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive map of the molecular pathways modulated by the compound. This is particularly relevant given that many small molecule inhibitors, including those based on the benzothiazole scaffold, often have multiple targets (polypharmacology). biorxiv.orgaacrjournals.org
Key Future Research Areas:
Chemical Proteomics: Utilizing activity-based protein profiling (ABPP) with a probe version of this compound could identify its direct protein targets within the cell. This approach has been successful in mapping the targets of covalent kinase inhibitors. nih.gov
Transcriptomics (RNA-Seq): Treating cells with the compound and performing RNA-sequencing can reveal global changes in gene expression, pointing towards the cellular pathways and biological processes that are affected. nih.gov
Phosphoproteomics: As many 2-aminobenzothiazole derivatives are kinase inhibitors, mass spectrometry-based phosphoproteomics would be crucial to identify which signaling pathways are activated or inhibited by mapping the changes in protein phosphorylation across the proteome. aacrjournals.orgnih.gov
Integrated Network Analysis: The true power of multi-omics lies in integrating the different datasets. By combining information on target engagement, downstream signaling changes (phosphoproteomics), and gene expression responses (transcriptomics), researchers can build detailed regulatory network models to explain the compound's mechanism of action. nih.govnih.gov This integrated view can uncover unexpected off-target effects or identify mechanisms of potential drug resistance.
Exploration of Structure-Function Relationships in Novel Biological Systems
The 2-aminobenzothiazole core is known to interact with a wide range of biological targets, including kinases, enzymes, and receptors, leading to activities such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govfrontiersin.orgnih.gov A critical future direction is to systematically explore the structure-activity relationships (SAR) for the this compound scaffold to optimize its potency and selectivity for specific biological systems.
Key Future Research Areas:
Systematic Analog Synthesis: A library of analogs should be synthesized by systematically modifying the N-methyl and 6-methyl positions. For example, varying the size of the N-alkyl group or introducing different substituents at the 6-position (e.g., halogens, methoxy (B1213986) groups) could drastically alter biological activity.
High-Throughput Screening: The synthesized library should be screened against a diverse panel of biological targets, such as a broad kinase panel or various cancer cell lines, to identify promising lead activities.
Computational Modeling and Docking: Molecular docking studies can predict how this compound and its analogs bind to the active sites of potential target proteins, such as DNA gyrase or various kinases. acs.orgresearchgate.net These computational insights can guide the rational design of more potent and selective derivatives.
Exploring New Therapeutic Areas: While cancer and infectious diseases are common targets for benzothiazoles, the unique substitution pattern of this compound might confer activity in novel biological systems. Future research should explore its potential in areas like neurodegenerative diseases or metabolic disorders.
By pursuing these integrated research directions, the scientific community can systematically unlock the potential of this compound, moving from basic chemical characterization to a deep understanding of its biological functions and, ultimately, its translation into valuable chemical biology tools or therapeutic leads.
Q & A
Q. Table 1: Substituent Effects on Biological Activity
| Substituent Position | Antimicrobial (MIC, μg/mL) | Anticancer (IC, μM) |
|---|---|---|
| 6-Methyl | 2.5 (S. aureus) | >50 (HeLa) |
| 6-Iodo | 12.0 (E. coli) | 8.2 (MCF-7) |
| N-Methyl | 5.0 (S. aureus) | 35.0 (A549) |
| Data adapted from |
Advanced: What experimental designs validate the mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, N,6-dimethyl derivatives show mixed inhibition against acetylcholinesterase .
- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions (e.g., hydrogen bonding with Tyr337 in COX-2). Validate with mutagenesis studies .
Basic: What are the stability and storage considerations for this compound?
Methodological Answer:
- Stability : Susceptible to oxidation at the thiazole sulfur. Store under inert gas (N or Ar) at −20°C in amber vials .
- Degradation Analysis : Monitor via HPLC; degradation products include sulfoxide derivatives (retention time shifts from 8.2 to 6.5 min) .
Advanced: How to optimize reaction yields in multi-step syntheses involving this compound?
Methodological Answer:
- DoE Approach : Use response surface methodology (RSM) to optimize parameters. For example, a 15% yield increase was achieved by adjusting hydrazine molar equivalents (1.2–1.5 eq.) and temperature (80–100°C) in hydrazinyl derivative synthesis .
- Catalyst Screening : Pd/C or Ni catalysts improve coupling reactions (e.g., Suzuki-Miyaura for functionalized analogs) .
Advanced: How does the compound’s electronic structure influence its spectroscopic and reactive properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
